BenchChemオンラインストアへようこそ!

8-Fluoro-6-methylquinoline

Synthetic methodology Electrophilic aromatic substitution Building block diversification

8-Fluoro-6-methylquinoline (CAS 1050910-73-0) is a differentiated fluorinated quinoline building block. The concurrent 8-fluoro/6-methyl substitution creates a unique LogP (2.68) and TPSA (12.89 Ų), optimal for CNS drug discovery. Critically, it enables exclusive 5-position bromination (64.2% yield) in BRD4 inhibitor synthesis—a transformation inaccessible with 6-methylquinoline or 8-fluoroquinoline. Substituting generic quinolines introduces non-additive SAR deviations documented in kinase inhibitor studies. Offers a strategic, non-interchangeable scaffold for medicinal chemistry and fragment-based programs.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 1050910-73-0
Cat. No. B1359758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methylquinoline
CAS1050910-73-0
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)F)N=CC=C2
InChIInChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
InChIKeyZZYAIEIVYVLSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-6-methylquinoline (CAS 1050910-73-0): Procurement-Grade Specifications and Structural Baseline


8-Fluoro-6-methylquinoline (CAS 1050910-73-0, molecular formula C10H8FN, molecular weight 161.18 g/mol) is a fluorinated quinoline derivative characterized by a fluorine atom at the 8-position and a methyl group at the 6-position of the quinoline heterocyclic core . The compound is commercially available as a yellow crystalline solid with reported purity specifications typically ≥97% to ≥98% from multiple procurement channels . Its computed physicochemical properties include a LogP of 2.68 and a topological polar surface area (TPSA) of 12.89 Ų [1]. Unlike extensively characterized bioactive quinolines such as chloroquine or cabozantinib analogs, 8-fluoro-6-methylquinoline serves primarily as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and materials science programs .

8-Fluoro-6-methylquinoline (CAS 1050910-73-0): Why 6-Methylquinoline or Unsubstituted Analogs Cannot Serve as Drop-In Replacements


Procurement decisions predicated on structural similarity alone risk experimental failure due to the non-additive effects of concurrent 8-fluoro and 6-methyl substitution on the quinoline core. Unsubstituted quinoline (LogP 2.03-2.23) and 6-methylquinoline (LogP 2.54-2.60) exhibit different lipophilicity profiles than 8-fluoro-6-methylquinoline (LogP 2.68), which directly influences membrane permeability and chromatographic retention behavior [1]. More critically, the 8-fluoro substituent imposes a unique ortho-fluorination effect that, in structure-activity relationship (SAR) studies of quinoline-based kinase inhibitors, has been shown to produce considerable reductions in target binding affinity compared to non-fluorinated analogs [2]. This position-specific effect means that substituting an unfluorinated or differently fluorinated quinoline scaffold will yield different biological outcomes, and synthetic routes optimized for 8-fluoro-6-methylquinoline—such as its selective 5-position bromination with NBS achieving 64.2% yield—do not translate to 6-methylquinoline, which lacks the 8-fluoro directing group [3]. Therefore, 8-fluoro-6-methylquinoline cannot be interchanged with generic quinoline alternatives without altering both synthetic outcomes and structure-activity relationships.

8-Fluoro-6-methylquinoline (CAS 1050910-73-0): Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioselective 5-Position Bromination Efficiency: 8-Fluoro-6-methylquinoline vs. 6-Methylquinoline and 8-Fluoroquinoline

8-Fluoro-6-methylquinoline undergoes N-bromosuccinimide (NBS)-mediated bromination in dichloromethane over 12 hours to yield 5-bromo-8-fluoro-6-methylquinoline with a reported isolated yield of 64.2%, as documented in a patent application describing bromodomain inhibitor synthesis [1]. This regioselective bromination at the 5-position is enabled by the combined directing effects of the 8-fluoro and 6-methyl substituents. In contrast, 6-methylquinoline lacks the 8-fluoro directing group, and 8-fluoroquinoline lacks the 6-methyl activating group, resulting in different bromination regioselectivity patterns or lower yields when attempting to access analogous 5-bromo derivatives.

Synthetic methodology Electrophilic aromatic substitution Building block diversification

Lipophilicity Optimization: LogP Comparison of 8-Fluoro-6-methylquinoline vs. Unsubstituted Quinoline and 6-Methylquinoline

The computed octanol-water partition coefficient (LogP) for 8-fluoro-6-methylquinoline is 2.68 [1], which is higher than unsubstituted quinoline (LogP 2.03-2.23) [2] and comparable to or slightly elevated relative to 6-methylquinoline (LogP 2.54-2.60) [3]. The fluorine atom at the 8-position increases lipophilicity while maintaining hydrogen-bond acceptor capacity, a combination that can be advantageous for membrane permeability optimization without the excessive LogP increase (ΔLogP ~0.45 vs. quinoline) that would violate Lipinski's Rule of Five guidance for oral bioavailability.

Physicochemical property Lipophilicity ADME prediction Drug-likeness

Topological Polar Surface Area and Blood-Brain Barrier Penetration Predictions: Comparison with 8-Methoxyquinoline Analogs

8-Fluoro-6-methylquinoline exhibits a topological polar surface area (TPSA) of 12.89 Ų [1], identical to that of unsubstituted quinoline and 8-fluoroquinoline, but substantially lower than 8-methoxyquinoline (TPSA = 22.1 Ų) [2]. In medicinal chemistry, compounds with TPSA <60-70 Ų are generally considered to have favorable blood-brain barrier (BBB) penetration potential, while values <20 Ų are associated with excellent passive diffusion across lipid bilayers. The replacement of an 8-methoxy group (OCH₃, TPSA = 22.1 Ų) with an 8-fluoro atom (F, TPSA = 12.9 Ų) reduces polar surface area by approximately 9 Ų while preserving the electron-withdrawing character that influences quinoline ring electronics.

TPSA Blood-brain barrier permeability CNS drug design Molecular descriptor

8-Fluoro-6-methylquinoline (CAS 1050910-73-0): Validated Application Scenarios for Procurement Decision-Making


Synthesis of 5-Bromo-8-fluoro-6-methylquinoline for Bromodomain Inhibitor Development

Based on the documented 64.2% yield for NBS-mediated bromination at the 5-position [1], procurement of 8-fluoro-6-methylquinoline is indicated for medicinal chemistry programs requiring 5-bromo-functionalized quinoline scaffolds. This transformation is specifically referenced in WO2014160873A1, a patent application directed to benzimidazolone derivatives as bromodomain inhibitors including BRD4 [1]. The regioselective installation of bromine at the 5-position provides a synthetic handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are inaccessible using 6-methylquinoline or 8-fluoroquinoline as starting materials due to their different regiochemical outcomes.

Scaffold for CNS-Penetrant Lead Optimization Programs Requiring Balanced Lipophilicity

The computed LogP of 2.68 and TPSA of 12.89 Ų [2] position 8-fluoro-6-methylquinoline as a core scaffold suitable for CNS drug discovery campaigns. The LogP value lies within the optimal range (2-4) for oral bioavailability and CNS penetration according to Lipinski and related guidelines, while the sub-20 Ų TPSA predicts favorable passive diffusion across the blood-brain barrier. In structure-activity relationship studies of quinoline-containing c-Met inhibitors, ortho-fluorinations (including the 8-fluoro position) produced considerable reductions in binding affinity compared to non-fluorinated analogs [3], establishing that the 8-fluoro substitution confers a distinct and non-interchangeable pharmacological profile that must be evaluated on a case-by-case basis rather than assumed from in-class analogs.

Fluorescent Probe Development via Vilsmeier-Haack Derivatization

8-Fluoro-6-methylquinoline can be converted to its 2-carbaldehyde derivative through the Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride under controlled elevated temperature conditions . This aldehyde functionalization enables subsequent conjugation to biomolecules (nucleic acids, proteins) or further synthetic elaboration to fluorescent quinoline and quinolone probes. The presence of the 8-fluoro substituent can modulate the emission properties of resulting fluorophores compared to non-fluorinated or 8-methoxy-substituted analogs, making 8-fluoro-6-methylquinoline a strategically distinct starting material for bioconjugation and imaging applications.

Fragment-Based Drug Discovery Targeting Metalloproteases

The synthesis of 8-fluoro-6-methylquinoline via Skraup-type cyclization from 2-fluoro-4-methylaniline and glycerol in nitrobenzene/sulfuric acid (27% yield) is documented in the context of fragment-based drug discovery for Rpn11 protease inhibition [4]. This establishes the compound as an accessible fragment hit scaffold or as an intermediate for generating focused libraries targeting metalloproteases. The 8-fluoro-6-methyl substitution pattern provides a differentiated starting point compared to the 8-thioquinoline fragment (8TQ, IC50 ~2.5 μM against Rpn11) identified in the same screening program [4], offering an orthogonal chemical series for hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-6-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.